3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(3-fluorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS/c1-13-4-2-6-15(8-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-5-3-7-16(21)9-14/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVKYUCJSZFTES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 3-[(3-fluorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one, has been found to target Mycobacterium tuberculosis and EZH2 . Mycobacterium tuberculosis is the bacterium responsible for tuberculosis, while EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in histone methylation and gene silencing.
Mode of Action
The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis. It also acts as an inhibitor of EZH2, affecting lymphoma cell morphology, inducing apoptosis in a concentration-dependent manner, and inhibiting cell migration.
Biochemical Pathways
The compound’s interaction with Mycobacterium tuberculosis and EZH2 affects several biochemical pathways. In the case of tuberculosis, it disrupts the bacterium’s energy metabolism. As an EZH2 inhibitor, it interferes with histone methylation pathways, leading to changes in gene expression.
Result of Action
The compound’s action results in significant antimycobacterial activity, with some compounds exhibiting very good activity (MIC in the range of 6–8 μM). In the context of cancer, it has remarkable antitumor activity against certain cell lines.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the expression levels of the target genes in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy
Biochemical Analysis
Biochemical Properties
The compound, 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, has been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme involved in the energy metabolism of Mycobacterium tuberculosis. The interaction between this compound and Cyt-bd could be a key factor in its biochemical role.
Cellular Effects
In terms of cellular effects, this compound has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. It has also demonstrated antiproliferative activity against various cancer cell lines.
Molecular Mechanism
At the molecular level, 3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects by inhibiting the Cyt-bd enzyme, thereby affecting the energy metabolism of Mycobacterium tuberculosis.
Temporal Effects in Laboratory Settings
It has been observed that some derivatives of this compound exhibit antimycobacterial activity with ATP IC50 values ranging from 6 to 54 μM.
Biological Activity
3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest due to its biological activity, particularly as an antimycobacterial agent against Mycobacterium tuberculosis. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H15FN2OS
- Molecular Weight : 350.41 g/mol
- CAS Number : 1207004-33-8
- Purity : Typically ≥ 95%
The compound exhibits potent antimycobacterial activity, primarily through the following mechanisms:
- Targeting Mycobacterium tuberculosis : The compound has been shown to inhibit the enzyme Cytochrome bd oxidase (Cyt-bd), which is crucial for the energy metabolism of Mycobacterium tuberculosis. This inhibition disrupts the bacterium's energy production, leading to its death.
- Inhibition of EZH2 : In addition to its antimycobacterial properties, it also targets the enhancer of zeste homolog 2 (EZH2), an enzyme involved in gene silencing and cancer progression. By inhibiting EZH2, the compound may also exhibit anticancer properties.
Antimycobacterial Activity
The minimum inhibitory concentration (MIC) values for this compound against various strains of Mycobacterium tuberculosis have been reported as follows:
| Strain | MIC (μM) |
|---|---|
| Mycobacterium tuberculosis H37Ra | 6–8 |
| Mycobacterium bovis BCG | 6–8 |
These values indicate significant activity, particularly in the context of drug-resistant strains.
Cellular Effects
In laboratory settings, the compound has demonstrated notable effects on cellular metabolism:
- Energy Metabolism Disruption : By inhibiting Cyt-bd, the compound significantly affects ATP production in Mycobacterium species.
- Cell Viability : Studies have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines, with IC50 values ranging from 6 to 54 μM depending on the specific derivative and target cell line.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antimycobacterial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound effectively reduced the viability of Mycobacterium tuberculosis in vitro. The study emphasized the importance of structural modifications in enhancing biological activity.
- Anticancer Potential : Preliminary research suggests that due to its action on EZH2, this compound may also serve as a candidate for cancer therapy. Further investigations are needed to explore its effectiveness against various cancer cell lines and its potential side effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparison of key thieno[3,2-d]pyrimidin-4(3H)-one derivatives is summarized in Table 1.
Key Observations:
Fluorine vs. Methyl: The 3-fluorobenzyl group in the target compound may offer superior metabolic stability compared to non-fluorinated analogs (e.g., 3-benzyl derivatives), as fluorine reduces cytochrome P450-mediated oxidation .
Activity vs. Selectivity: While 2-(cyclopentylamino) derivatives () show nanomolar PDE7 inhibition, the target compound’s 7-aryl substituent may shift activity toward kinase inhibition (e.g., EGFR/VEGFR-2) due to bulkier aromatic groups .
Physicochemical Properties
- Metabolic Stability : Fluorine substitution typically prolongs half-life by resisting oxidative metabolism, a critical advantage over methyl or hydroxyl groups .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
